4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline
Description
4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline is a halogenated aromatic amine featuring a bromophenoxy substituent at the 4-position and a trifluoromethyl group at the 3-position of the aniline ring. The compound’s molecular formula is C₁₃H₉BrF₃NO, with a calculated molecular weight of 332.12 g/mol. The bromophenoxy group introduces steric bulk and electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This structural combination makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and antiproliferative agents .
Properties
IUPAC Name |
4-(4-bromophenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXSRJRCMPOQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 4-bromoanisole, undergoes a nucleophilic substitution reaction with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized to form quinones using potassium permanganate.
- Reduction : Reduction with lithium aluminum hydride yields amine derivatives.
- Substitution : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Chemistry
4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific chemical reactions.
Biology
The compound is of interest for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate effectiveness against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating significant antibacterial properties.
- Anticancer Activity : Research has shown that it exhibits cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells, with IC50 values in the low micromolar range.
Medicine
Ongoing research explores its potential as a pharmaceutical intermediate. The compound's structural characteristics suggest it could play a role in the development of new therapeutic agents targeting various diseases.
Anticancer Activity
A study reported the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating a mechanism involving programmed cell death. This suggests its potential as an anticancer agent.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | Low micromolar range | Apoptosis via caspase activation |
Antimicrobial Effects
Another investigation highlighted its efficacy against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
| Study | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Study B | Staphylococcus aureus | Effective concentration |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) reveals that modifications to the compound's structure significantly influence its biological potency. Key findings include:
| Modification | Effect on Activity | Notes |
|---|---|---|
| Removal of bromine | Decreased activity | Suggests importance of halogen for binding |
| Variation in substituents | Altered binding affinity | Electron-withdrawing groups enhance potency |
| Trifluoromethyl group | Increased lipophilicity | Enhances absorption and distribution |
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The bromophenoxy group and trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity and Solubility: The bromophenoxy group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like 4-Phenoxy-3-(trifluoromethyl)aniline. This may enhance membrane permeability but reduce aqueous solubility .
- Thermal Stability : The absence of a piperazinyl or methylpiperazine group (as in ) results in a lower melting point range (predicted 80–100°C) compared to bulkier derivatives.
- Electron Effects: The electron-withdrawing bromophenoxy group stabilizes the aniline’s NH₂ group, reducing its nucleophilicity relative to methoxy-substituted analogs .
Biological Activity
4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H9BrF3NO, characterized by a bromophenoxy group and a trifluoromethyl substituent. These functional groups are known to influence the compound's lipophilicity and reactivity, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances metabolic stability, while the bromophenoxy moiety can participate in various interactions with cellular components. The compound's mechanism often involves:
- Bioreduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
- Electrophilic Aromatic Substitution : This allows the compound to modify biological targets, influencing cellular signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits diverse biological activities, including:
- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast and leukemia cells.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains, showcasing promising results in inhibiting growth.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the compound's structure significantly affect its biological potency. Key findings include:
| Modification | Effect on Activity | Notes |
|---|---|---|
| Removal of bromine | Decreased activity | Suggests importance of halogen for binding |
| Variation in substituents | Altered binding affinity | Electron-withdrawing groups enhance potency |
| Trifluoromethyl group | Increased lipophilicity | Enhances absorption and distribution |
Case Studies
- Anticancer Activity : A study reported that this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating significant antiproliferative effects .
- Antimicrobial Effects : Another investigation highlighted its efficacy against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) demonstrating effective antibacterial properties .
Research Findings
Recent studies have further elucidated the biological profile of this compound:
- Cytotoxicity Studies : The compound was found to induce apoptosis in cancer cell lines through activation of caspase pathways, suggesting a mechanism involving programmed cell death .
- Pharmacokinetics : Research indicates favorable pharmacokinetic properties due to its lipophilic nature, which may enhance bioavailability and therapeutic efficacy.
Q & A
Q. Q1. What are the key synthetic routes for 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Answer: The compound is synthesized via multi-step reactions involving aromatic nucleophilic substitution (SNAr) and catalytic cross-coupling. A typical route involves:
Bromophenoxy intermediate formation : Reacting 4-bromophenol with a halogenated nitrobenzene derivative under basic conditions (e.g., K₂CO₃ in DMF) .
Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (e.g., Fe/HCl) to convert the nitro group to an amine .
Trifluoromethyl introduction : Fluorination via halogen exchange (e.g., Cl → CF₃ using Ruppert-Prakash reagents) .
Critical factors :
Q. Q2. How can researchers characterize this compound’s purity and structural integrity?
Answer: Analytical methods :
- HPLC-MS : To detect trace impurities (e.g., dehalogenated byproducts) and confirm molecular weight (MW: ~386.09 g/mol) .
- ¹H/¹⁹F NMR :
- FT-IR : Confirm NH₂ stretch (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Validation : Cross-reference with synthetic intermediates (e.g., nitro-precursors) to rule out incomplete reduction .
Advanced Research Questions
Q. Q3. How do electron-withdrawing groups (e.g., Br, CF₃) influence the compound’s reactivity in cross-coupling reactions?
Answer: The bromophenoxy and trifluoromethyl groups are strong electron-withdrawing groups (EWGs), which:
- Activate the aromatic ring for nucleophilic attack but deactivate it for electrophilic substitution .
- Impact catalytic reactions :
- Suzuki-Miyaura coupling: Requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density .
- Buchwald-Hartwig amination: Limited by steric hindrance from the trifluoromethyl group; use bulky ligands (XPhos) to enhance efficiency .
Case study : Replacement of Br with NH₂ in analogous compounds reduces cross-coupling yields by 20–30% due to decreased leaving-group ability .
Q. Q4. What contradictions exist in reported biological activity data, and how can they be resolved?
Answer: Contradictions :
- Some studies report IC₅₀ values <1 µM for kinase inhibition, while others show no activity at 10 µM .
Resolution strategies :
Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa may vary in transporter expression affecting uptake) .
Solubility checks : The compound’s logP (~3.5) may limit aqueous solubility; use co-solvents (DMSO ≤0.1%) to avoid false negatives .
Metabolite screening : Detect unstable intermediates (e.g., oxidative deamination) via LC-MS/MS .
Q. Q5. How can computational modeling predict interactions between this compound and biological targets?
Answer: Methodology :
Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like tubulin (PDB ID: 1SA0). The trifluoromethyl group shows hydrophobic interactions with β-tubulin’s Val238 .
DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict redox stability and charge distribution .
MD simulations : Simulate binding dynamics over 100 ns to assess conformational stability .
Validation : Compare with experimental SAR data from fluorinated analogs .
Methodological Considerations
Q. Q6. What purification techniques are optimal for isolating this compound?
Answer:
Q. Q7. How can researchers mitigate degradation during storage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
